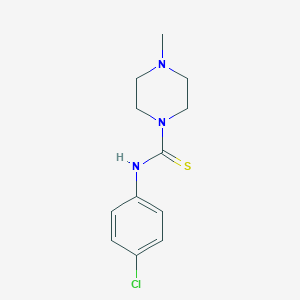![molecular formula C24H21F3IN3O3 B449306 N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide](/img/structure/B449306.png)
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide is a complex organic compound with a molecular formula of C24H21F3IN3O3 and a molecular weight of 583.3 g/mol
准备方法
The synthesis of N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In the laboratory, the synthesis may involve the following steps:
- Preparation of the starting materials, including the appropriate benzyl, iodo, methoxy, and trifluoromethyl-substituted compounds.
- Coupling of these starting materials using a palladium catalyst under controlled conditions to form the desired product.
- Purification of the product through recrystallization or chromatography to obtain the final compound in high yield and purity .
化学反应分析
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas or metal hydrides.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving iodine or trifluoromethyl groups.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: Applications in the development of new materials with unique chemical properties.
作用机制
The mechanism of action of N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups may enhance its binding affinity to certain proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
相似化合物的比较
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-iodo-4-tert-octylbenzene: Similar in structure but lacks the methoxy and trifluoromethyl groups, which may affect its chemical properties and applications.
2-(substituted-phenyl) benzimidazole derivatives: These compounds share some structural similarities but differ in their functional groups and overall molecular structure.
属性
分子式 |
C24H21F3IN3O3 |
|---|---|
分子量 |
583.3g/mol |
IUPAC 名称 |
N-benzyl-2-[2-iodo-6-methoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21F3IN3O3/c1-33-21-11-17(14-30-31-19-9-5-8-18(12-19)24(25,26)27)10-20(28)23(21)34-15-22(32)29-13-16-6-3-2-4-7-16/h2-12,14,31H,13,15H2,1H3,(H,29,32)/b30-14- |
InChI 键 |
CCXVHDLWTSBVER-CPDSRJINSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)I)OCC(=O)NCC3=CC=CC=C3 |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=CC=CC(=C2)C(F)(F)F)I)OCC(=O)NCC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)I)OCC(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethoxyphenyl)-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}acrylamide](/img/structure/B449223.png)
![2-(4-ethoxyphenyl)-N-(4-{[4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B449224.png)
![methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449226.png)


![4-CHLORO-N'~5~-[(E)-1-(2-CHLORO-8-METHYL-3-QUINOLYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B449232.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B449234.png)
![4-chloro-1-methyl-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B449236.png)


![N'~1~,N'~4~-bis[1-(5-methyl-2-furyl)ethylidene]succinohydrazide](/img/structure/B449243.png)

![N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B449246.png)

